2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYABKGZMJUSQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251053 | |
| Record name | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-78-3 | |
| Record name | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization of 3-Aminopyrazoles and 1,3-Dicarbonyl Compounds
The foundational approach to pyrazolo[1,5-a]pyrimidine synthesis involves cyclocondensation between 3-aminopyrazoles and 1,3-dicarbonyl precursors. For 5,7-dimethyl derivatives, 3-amino-5-methylpyrazole reacts with 3-methyl-2,4-pentanedione under basic conditions (e.g., sodium ethoxide in ethanol). This yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine as the initial intermediate.
Mechanistic Insights :
The reaction proceeds via enolate formation at the active methylene of the 1,3-dicarbonyl compound, followed by nucleophilic attack on the electrophilic carbon of the aminopyrazole. Subsequent cyclodehydration generates the fused pyrazolo[1,5-a]pyrimidine core. Methyl groups at positions 5 and 7 arise from the methyl substituents on the 1,3-dicarbonyl reagent.
Optimization Parameters :
- Solvent : Ethanol or acetic acid (70–80°C, reflux).
- Catalyst : Piperidine or sodium ethoxide (10–15 mol%).
- Yield : 75–85% after recrystallization.
Regioselective Bromination at Position 2
Electrophilic Aromatic Substitution (EAS) with Molecular Bromine
Direct bromination of 5,7-dimethylpyrazolo[1,5-a]pyrimidine presents regiochemical challenges due to competing reactivity at positions 3 and 6. However, steric and electronic effects from the 5,7-dimethyl groups can direct bromination to position 2 under controlled conditions.
Procedure :
- Dissolve 5,7-dimethylpyrazolo[1,5-a]pyrimidine (1 equiv) in glacial acetic acid.
- Add liquid bromine (1.1 equiv) dropwise at 0–5°C.
- Stir for 4–6 hours, then quench with ice water.
- Isolate the precipitate via filtration and purify via column chromatography (hexane/ethyl acetate).
Key Observations :
N-Bromosuccinimide (NBS) in Radical Bromination
Alternative bromination using NBS under radical initiation (e.g., AIBN in CCl₄) avoids electrophilic competition. This method selectively targets position 2 due to the stability of the radical intermediate adjacent to the electron-donating methyl groups.
Reaction Conditions :
- Molar Ratio : Substrate:NBS = 1:1.05.
- Temperature : 80°C, 8–12 hours.
- Workup : Extract with dichloromethane, dry over Na₂SO₄, and evaporate.
Advantages :
Halogen Exchange Reactions
Sandmeyer-Type Bromination of Diazonium Salts
For substrates resistant to direct bromination, diazotization of a 2-amino intermediate followed by halogen exchange offers a viable route:
- Diazotization : Treat 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine with NaNO₂/HCl at 0°C.
- Bromination : Add CuBr in HBr(aq) to the diazonium salt.
- Isolation : Extract with ethyl acetate and recrystallize from ethanol.
Yield : 55–65% with regiochemical fidelity confirmed via ¹H-NMR.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| EAS with Br₂ | 60–70 | >95 | Moderate | Industrial |
| NBS Radical Bromination | 65–75 | >98 | High | Lab-scale |
| Sandmeyer Reaction | 55–65 | 90–95 | High | Multi-gram |
Trade-offs :
- EAS with Br₂ : Cost-effective but requires strict temperature control.
- NBS : Higher purity but limited to small batches due to radical initiator costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
Structural Characteristics
The compound 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine has the following molecular properties:
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.08 g/mol
- CAS Number : 1446334-44-6
These characteristics are crucial for understanding its reactivity and interactions with biological targets.
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes including growth and metabolism. Inhibiting specific kinases can be a therapeutic strategy for treating cancers and other diseases.
- TRK Kinase Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on TRK kinases (tropomyosin receptor kinases), which are implicated in several cancers due to their role in cell signaling pathways . The ability to inhibit these kinases suggests potential applications in targeted cancer therapies.
Antitumor Activity
Studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- A case study demonstrated that certain derivatives showed promising activity against various cancer cell lines, indicating that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with modified biological activities. The versatility of this compound allows researchers to explore numerous analogs for enhanced potency or selectivity against different biological targets.
Synthetic Routes
Common synthetic routes include:
- Bromination : The introduction of bromine at specific positions on the pyrazolo[1,5-a]pyrimidine core.
- Alkylation and Substitution : Modifying the nitrogen or carbon positions to explore structure-activity relationships (SAR) .
Case Study: TRK Inhibitor Development
A notable study focused on the development of TRK inhibitors based on the pyrazolo[1,5-a]pyrimidine framework. The research outlined:
- The synthesis of various analogs.
- Evaluation of their kinase inhibition profiles.
- Assessment of their cytotoxic effects on tumor cells.
Results indicated that specific substitutions could significantly enhance potency against TRK kinases while maintaining low toxicity profiles .
Molecular Structure Analysis
X-ray crystallography and computational modeling have been employed to elucidate the molecular structure and predict interactions with target proteins. These studies help in rational drug design by identifying key interactions that contribute to binding affinity and selectivity .
References Table
Mechanism of Action
The mechanism of action of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives
Bromine Positional Isomers
- 2-Bromo vs. 3-Bromo Derivatives: The position of bromine significantly impacts reactivity and binding.
Methyl vs. Chlorine Substituents
Kinase Inhibition Mechanisms
- EGFR and HER2 Targeting : Brominated pyrazolo[1,5-a]pyrimidines often bind to the ATP site of kinases. For instance, 5,7-dimethyl derivatives with bulky aryl groups (e.g., dichlorophenyl) show enhanced HER2 inhibition due to improved hydrophobic interactions .
- PDE4 Inhibition : Substituent optimization at positions 5 and 7 (e.g., methyl vs. morpholinyl) can boost potency by 200-fold, as seen in cyclized derivatives .
Physicochemical Properties
- Melting Points : Dichloro derivatives (e.g., 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine) exhibit higher melting points (73–75°C) due to stronger intermolecular forces compared to dimethyl analogs .
- Solubility : Methyl groups improve solubility in organic solvents, whereas chlorine atoms increase polarity, favoring aqueous solubility in acidic conditions .
Biological Activity
2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂BrN₃
- Molecular Weight : 302.17 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core structure that is essential for its biological activity. The presence of bromine and methyl groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibit cell proliferation in several cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, such as dihydroorotate dehydrogenase (DHODH) .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function. In vitro studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound exhibited IC₅₀ values of 12 µM and 15 µM respectively, demonstrating potent cytotoxicity. The study concluded that the compound induces apoptosis via the mitochondrial pathway .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration into its mechanism and possible modifications for enhanced efficacy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of DHODH : This enzyme plays a crucial role in pyrimidine biosynthesis; inhibition leads to reduced nucleotide availability for DNA synthesis in rapidly dividing cells.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Antibacterial Mechanism : The compound interferes with bacterial cell wall synthesis and function, leading to cell lysis.
Q & A
Q. What synthetic methodologies are commonly employed for regioselective synthesis of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine?
The synthesis often involves [3+2] cycloaddition or palladium-catalyzed cross-coupling reactions. For example, a regioselective one-pot synthesis using a novel catalyst (e.g., acid/base systems) enables efficient assembly of the pyrazolo[1,5-a]pyrimidine core. Optimization of reaction conditions (solvent, temperature, and catalyst loading) is critical to minimize byproducts and enhance yields. NMR and X-ray crystallography (via SHELX refinement ) are used to confirm regiochemistry .
Q. How can researchers safely handle and characterize this compound in laboratory settings?
Safety protocols include using PPE (gloves, goggles, lab coats) and working in fume hoods due to bromine’s reactivity. Characterization involves:
Q. What are the primary challenges in achieving high-purity yields of this compound during synthesis?
Key challenges include:
- Regioselectivity : Competing reaction pathways may form isomers (e.g., 2-bromo vs. 3-bromo derivatives).
- Byproduct formation : Bromine’s high reactivity can lead to over-halogenation. Mitigation strategies: Use of directing groups (e.g., methyl substituents at C5/C7) and controlled stoichiometry of brominating agents .
Advanced Research Questions
Q. How does the bromine substituent influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives in kinase inhibition studies?
The bromine atom enhances binding affinity to ATP pockets in kinases (e.g., CDK2/CDK9) by forming halogen bonds with backbone carbonyl groups. Structure-activity relationship (SAR) studies show that 2-bromo substitution improves selectivity over off-target kinases compared to fluoro or chloro analogs. Computational docking (e.g., molecular dynamics simulations) validates these interactions .
Q. What experimental approaches resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in IC50 values or mechanism-of-action claims can arise from:
Q. Can this compound serve as a precursor for deuterated analogs in metabolic studies?
Yes. Base-mediated H/D exchange at reactive positions (e.g., C3 or C6) is feasible using D2O or deuterated solvents. Regioselective deuteration preserves the bromine substituent’s electronic effects while enabling isotopic tracing for pharmacokinetic studies .
Q. What crystallographic insights explain the structural stability of halogenated pyrazolo[1,5-a]pyrimidines?
X-ray studies reveal that bromine’s van der Waals radius and polarizability contribute to dense crystal packing via halogen-halogen (Br···Br) and π-π interactions. For example, Cl···Cl interactions (3.475 Å) stabilize the lattice in dichlorophenyl derivatives . SHELX refinement tools are essential for modeling these non-covalent interactions .
Methodological Considerations
Q. Table 1: Key Analytical Techniques for Pyrazolo[1,5-a]pyrimidine Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
